O=C1NC(C(C2=CC=C(OC)C(C)=C2)(CC)N1)=O
.
5-Ethyl-5-(4-methoxy-3-methylphenyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula and a molecular weight of 248.28 g/mol. It is classified under several categories, including Acute Toxicity Category 4 (oral) and Eye Irritant Category 2, indicating potential harm if ingested and possible eye irritation upon contact . This compound is primarily utilized in organic synthesis and medicinal chemistry due to its diverse applications.
This method highlights the importance of selecting appropriate reagents and conditions to achieve the desired compound efficiently.
The molecular structure of 5-Ethyl-5-(4-methoxy-3-methylphenyl)imidazolidine-2,4-dione features an imidazolidine core with various substituents that influence its chemical behavior. The InChI representation for this compound is:
The structure reveals a complex arrangement of atoms that contributes to its biological activities and reactivity.
5-Ethyl-5-(4-methoxy-3-methylphenyl)imidazolidine-2,4-dione can participate in various chemical reactions typical for imidazolidine derivatives. Some notable reactions include:
These reactions are essential for synthesizing more complex molecules and exploring the compound's potential biological activities.
The mechanism of action for 5-Ethyl-5-(4-methoxy-3-methylphenyl)imidazolidine-2,4-dione involves its interaction with specific biological targets. It is believed to exert effects by modulating enzyme activity and receptor interactions. For instance:
These mechanisms are under investigation for their implications in developing new therapeutic agents .
The physical properties of 5-Ethyl-5-(4-methoxy-3-methylphenyl)imidazolidine-2,4-dione include:
Chemical properties include:
These properties are crucial for handling and application in laboratory settings .
The compound has several scientific applications across various fields:
These applications reflect the compound's versatility and significance in ongoing research efforts aimed at discovering new therapeutic agents and materials .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2